molecular formula C16H26O B171136 2,4-Dimethyl-6-(6-methylheptyl)phenol CAS No. 198220-45-0

2,4-Dimethyl-6-(6-methylheptyl)phenol

Cat. No.: B171136
CAS No.: 198220-45-0
M. Wt: 234.38 g/mol
InChI Key: JTOOCBHWULMDHW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(6-methylheptyl)phenol is an organic compound with the molecular formula C16H26O It is a phenolic compound characterized by the presence of two methyl groups and a 6-methylheptyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-6-(6-methylheptyl)phenol can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylphenol with 6-methylheptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(6-methylheptyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(6-methylheptyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Properties

IUPAC Name

2,4-dimethyl-6-(6-methylheptyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-12(2)8-6-5-7-9-15-11-13(3)10-14(4)16(15)17/h10-12,17H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOOCBHWULMDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CCCCCC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402382
Record name 2,4-dimethyl-6-(6-methylheptyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198220-45-0
Record name 2,4-dimethyl-6-(6-methylheptyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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